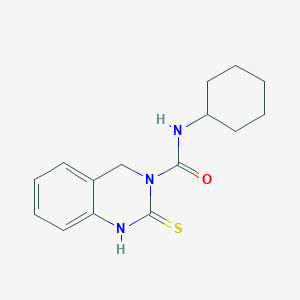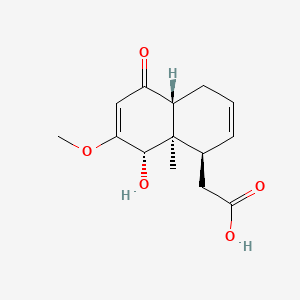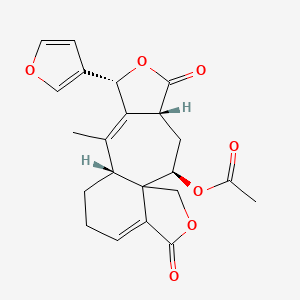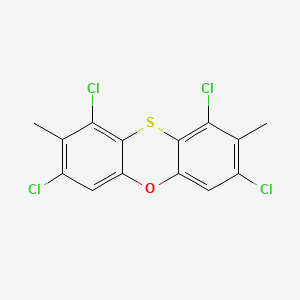
Phenoxathiin, 1,3,7,9-tetrachloro-2,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxathiin, 1,3,7,9-tetrachloro-2,8-dimethyl- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is a derivative of phenoxathiin, which is known for its applications in various chemical processes and industrial uses .
Preparation Methods
The synthesis of 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin typically involves the chlorination of 2,8-dimethylphenoxathiin. This process is carried out using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions on the phenoxathiin ring .
Chemical Reactions Analysis
1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Phenoxathiin, 1,3,7,9-tetrachloro-2,8-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal functions .
Comparison with Similar Compounds
1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin can be compared with other similar compounds such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Both compounds contain multiple chlorine atoms and have similar structural features, but 2,3,7,8-tetrachlorodibenzo-p-dioxin is known for its toxicological effects.
Tetrachlorophthalic anhydride: This compound also contains multiple chlorine atoms and is used in the production of flame retardants and plasticizers.
The uniqueness of 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin lies in its specific substitution pattern and its applications in both chemical synthesis and industrial processes .
Properties
CAS No. |
103412-83-5 |
|---|---|
Molecular Formula |
C14H8Cl4OS |
Molecular Weight |
366.1 g/mol |
IUPAC Name |
1,3,7,9-tetrachloro-2,8-dimethylphenoxathiine |
InChI |
InChI=1S/C14H8Cl4OS/c1-5-7(15)3-9-13(11(5)17)20-14-10(19-9)4-8(16)6(2)12(14)18/h3-4H,1-2H3 |
InChI Key |
VDANVQYGBFMMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)SC3=C(C(=C(C=C3O2)Cl)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


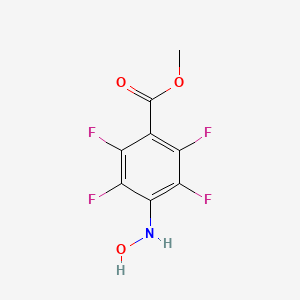
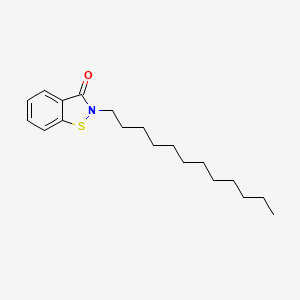
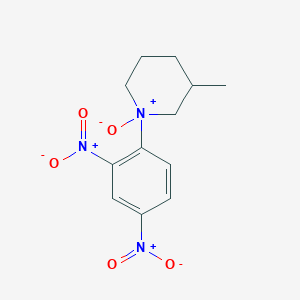
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
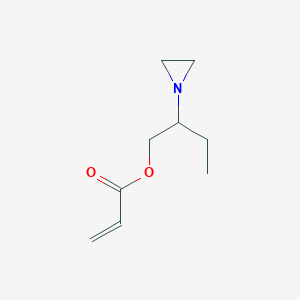
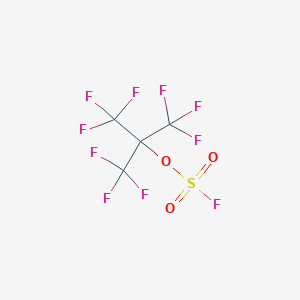
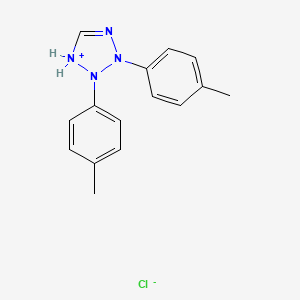
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
